1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride

Catalog No.
S1972481
CAS No.
91251-27-3
M.F
C10H16ClN
M. Wt
185.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride

CAS Number

91251-27-3

Product Name

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride

IUPAC Name

1-(2,5-dimethylphenyl)ethanamine;hydrochloride

Molecular Formula

C10H16ClN

Molecular Weight

185.69

InChI

InChI=1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H

InChI Key

XQDCTHGENBYORR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(C)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)N.Cl

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride is a chemical compound characterized by its amine functional group and a substituted aromatic ring. Its molecular formula is C10H16ClN, and it has a molecular weight of approximately 185.69 g/mol. The compound features a 2,5-dimethylphenyl group attached to an ethanamine backbone, which contributes to its unique chemical properties and potential biological activities .

  • Toxicity: Some aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin [].
  • Skin and eye irritation: Amines can cause irritation or burns upon contact with skin or eyes [].
  • Combustibility: Organic molecules like this can be flammable [].

The primary reactions involving 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride typically include:

  • Alkylation: The amine group can undergo alkylation reactions, where it reacts with alkyl halides to form more complex amines.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Reduction: The compound may also be reduced to yield secondary or tertiary amines depending on the conditions used.

These reactions are significant for synthesizing derivatives that may exhibit varied pharmacological properties.

Research indicates that 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride may possess various biological activities, particularly in the realm of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly those involving dopamine and norepinephrine. Such activities suggest possible applications in treating mood disorders or attention-deficit hyperactivity disorder (ADHD) due to its stimulant-like properties .

Several synthetic routes can be employed to produce 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride:

  • Reductive Amination: This method involves the reaction of 2,5-dimethylacetophenone with ammonia or an amine in the presence of a reducing agent.
  • Alkylation of Aniline Derivatives: Starting from an appropriate aniline derivative, alkylation can be performed using ethyl bromide or similar reagents under basic conditions.
  • Direct Amine Synthesis: Utilizing starting materials such as 2,5-dimethylphenol and ethylene diamine under specific catalytic conditions can yield the desired product.

These methods allow for variations in yield and purity depending on the reaction conditions employed.

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in medications targeting neurological conditions.
  • Research: Utilized in studies exploring the mechanisms of action of psychoactive compounds.
  • Chemical Intermediates: In organic synthesis for creating more complex molecules.

Its unique structure makes it valuable in both medicinal chemistry and industrial applications.

Interaction studies involving 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride often focus on its binding affinity to various receptors in the central nervous system. Research indicates interactions with:

  • Dopamine Receptors: Suggesting potential stimulant effects.
  • Serotonin Receptors: Implicating possible mood-enhancing properties.

These studies are crucial for understanding the compound's pharmacodynamics and therapeutic potential.

Several compounds share structural similarities with 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-(2,4-Dimethylphenyl)ethan-1-amine hydrochlorideSimilar dimethyl substitution on phenyl ringDifferent substitution pattern may affect activity
1-(3-Methylphenyl)ethan-1-amine hydrochlorideMonomethyl substitution on phenyl ringLess steric hindrance may influence binding
1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochlorideMethoxy groups instead of methyl groupsPotentially different electronic properties

These comparisons illustrate how slight variations in structure can lead to significant differences in biological activity and application potential.

The construction of the phenethylamine backbone for 1-(2,5-dimethylphenyl)ethan-1-amine requires strategic precursor selection to achieve optimal yields and purity. Three primary precursor classes have demonstrated significant utility in the synthesis of substituted phenethylamines: aromatic ketones, aromatic aldehydes, and aromatic nitriles [1] .

For 1-(2,5-dimethylphenyl)ethan-1-amine synthesis, 2,5-dimethylacetophenone represents the most commonly employed starting material [1]. This ketone precursor offers several advantages including commercial availability, structural similarity to the target molecule, and compatibility with various reduction methodologies. The 2,5-dimethylacetophenone structure (C10H12O) contains the complete aromatic framework with methyl substituents at the 2 and 5 positions, requiring only the conversion of the carbonyl functionality to the desired primary amine [3].

Alternative precursor approaches utilize 2,5-dimethylbenzaldehyde derivatives through reductive amination pathways . This approach involves the formation of an intermediate imine followed by subsequent reduction to yield the primary amine. The aldehyde-based route provides excellent regioselectivity but typically requires multi-step synthetic sequences compared to ketone-based methodologies [4].

Nitrile precursors, specifically 2-(2,5-dimethylphenyl)acetonitrile, offer another synthetic pathway through catalytic hydrogenation or chemical reduction processes [5]. The nitrile functional group serves as a masked amine equivalent, with reduction conditions determining the selectivity for primary amine formation versus secondary amine byproducts [6].

Precursor TypeStarting MaterialAdvantagesLimitations
Aromatic Ketone2,5-DimethylacetophenoneDirect conversion, high atom economyPotential overreduction
Aromatic Aldehyde2,5-DimethylbenzaldehydeExcellent selectivityMulti-step requirement
Aromatic Nitrile2-(2,5-Dimethylphenyl)acetonitrileClean reductionHarsh reaction conditions

The selection of appropriate precursors significantly influences subsequent synthetic transformations and overall process efficiency. Ketone-based precursors generally provide the most direct synthetic route with minimal functional group manipulations required [7] [8].

Alkylation and Amine Functionalization Strategies

Alkylation methodologies for phenethylamine synthesis present significant challenges due to the inherent reactivity differences between ammonia, primary amines, secondary amines, and tertiary amines [9] [10]. The alkylation of ammonia with 2-(2,5-dimethylphenyl)ethyl halides theoretically provides a direct route to the target compound; however, overalkylation presents substantial limitations [11].

The mechanism of amine alkylation proceeds through nucleophilic substitution (SN2) pathways where the lone pair electrons on nitrogen attack electrophilic carbon centers [10]. Primary amines formed during the initial alkylation reaction exhibit enhanced nucleophilicity compared to ammonia, leading to sequential alkylation reactions that produce secondary and tertiary amine byproducts [9] [11].

Reductive amination represents the preferred alternative to direct alkylation methodologies [12]. This approach involves the condensation of 2,5-dimethylacetophenone with ammonia or ammonium salts, followed by in situ reduction of the resulting imine intermediate [7] [8]. The Leuckart reaction exemplifies this strategy, utilizing ammonium formate as both the nitrogen source and reducing agent [7] [8] [13].

The Leuckart reaction mechanism proceeds through initial imine formation between the ketone carbonyl and ammonia, followed by formate-mediated hydride transfer [7] [8]. Reaction temperatures typically range from 120-130°C when using ammonium formate, or 165°C and above when employing formamide as the reductant [7] [13]. The formate ion serves as a hydride donor, reducing the protonated imine intermediate to yield the desired primary amine [14].

Advanced catalytic methodologies have emerged utilizing transition metal complexes for selective amine alkylation [12]. Photoredox catalysis combined with nickel-catalyzed cross-coupling enables the formation of β-phenethylamines from aziridine precursors [4] [15]. These methods provide excellent selectivity and functional group tolerance under mild reaction conditions [4].

Alternative functionalization strategies include the Gabriel synthesis using phthalimide derivatives, which circumvents overalkylation issues by employing a protected amine equivalent [10]. Subsequent hydrazinolysis releases the free primary amine while avoiding multiple alkylation events [10].

MethodReaction ConditionsSelectivityYield Range
Direct Alkylation80-120°C, basePoor20-40%
Leuckart Reaction120-165°C, ammonium formateExcellent60-85%
Reductive AminationMild conditions, metal catalystVery Good70-90%
Gabriel SynthesisReflux conditions, hydrazineExcellent65-80%

Acid-Catalyzed Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts from phenethylamine substrates occurs through acid-base neutralization reactions [16] [17]. The mechanism involves proton transfer from hydrochloric acid to the lone pair electrons on the amine nitrogen atom, resulting in the formation of an ammonium cation and chloride anion [17] [18].

For 1-(2,5-dimethylphenyl)ethan-1-amine, the salt formation reaction proceeds according to the following general mechanism: The free base amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid to form the corresponding ammonium chloride salt [17]. The nitrogen atom undergoes hybridization changes from sp3 to sp3 with an additional bond formation, resulting in a positively charged nitrogen center [16].

The thermodynamics of salt formation are highly favorable due to the large enthalpy change associated with ion pair formation [19]. The reaction is typically conducted in polar protic solvents such as methanol, ethanol, or aqueous media to facilitate ion solvation and stabilize the resulting salt structure [20] [21].

Reaction conditions significantly influence salt formation efficiency and crystal morphology [22]. Temperature control during the addition of hydrochloric acid prevents localized heating that can lead to side reactions or degradation of sensitive functional groups [20]. Typical conditions involve cooling the amine solution to 0-5°C, followed by dropwise addition of the acid solution while maintaining temperature control [20] [21].

The stoichiometry of salt formation requires equimolar quantities of the amine base and hydrochloric acid [23]. Excess acid can lead to formation of multi-protonated species in the case of diamines, while insufficient acid results in incomplete conversion and reduced crystallization efficiency [23] [22].

Solvent effects play a crucial role in salt formation kinetics and product stability [19] [22]. Protic solvents facilitate proton transfer through hydrogen bonding networks, while aprotic solvents may require longer reaction times or elevated temperatures for complete conversion [19]. The choice of solvent also influences the crystal habit and polymorphic form of the resulting hydrochloride salt [24] [22].

ParameterOptimal RangeEffect on Product
Temperature0-25°CCrystal morphology, stability
pH1-3Complete protonation
SolventMethanol, ethanolSolubility, crystal form
Stoichiometry1:1 molar ratioConversion efficiency

Purification Techniques: Recrystallization and Chromatographic Approaches

Purification of 1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride requires specialized techniques adapted to the ionic nature and solubility characteristics of amine hydrochloride salts [25] [26] [24]. Recrystallization represents the primary purification method for hydrochloride salts due to their typically high crystallinity and favorable solubility profiles [25] [24].

The recrystallization process for phenethylamine hydrochlorides follows established principles of crystal growth and nucleation [24] [22]. Hot saturated solutions are prepared using polar protic solvents, with methanol and ethanol being the most commonly employed due to their ability to dissolve the salt at elevated temperatures while promoting crystallization upon cooling [25] [26] [20].

Solvent selection for recrystallization depends on the specific solubility characteristics of the hydrochloride salt [24] [22]. Water serves as an excellent recrystallization solvent for many phenethylamine hydrochlorides due to the high solubility of ionic compounds in polar protic media [25]. Mixed solvent systems, such as methanol-ethyl acetate or ethanol-diethyl ether, provide fine control over solubility and crystal growth rates [20] [21].

Temperature programming during recrystallization significantly affects crystal quality and yield [22] [27]. Controlled cooling rates promote formation of well-formed crystals with minimal inclusion of impurities [24]. Rapid cooling typically produces smaller crystals with higher surface area, potentially incorporating more impurities, while slow cooling favors larger, higher-purity crystals [22].

Chromatographic purification of amine compounds presents unique challenges due to their basic nature and tendency to interact with silica gel stationary phases [28] [29]. Normal-phase silica chromatography often results in peak tailing and poor resolution due to acid-base interactions between the basic amine and acidic silanol groups on the silica surface [28].

Modified chromatographic approaches employ basic additives in the mobile phase to neutralize silica acidity [28] [29]. Triethylamine or ammonia added to the eluent system competes with the target amine for silanol binding sites, improving peak shape and recovery [28]. Typical solvent systems include dichloromethane-methanol with 1-2% triethylamine [28] [29].

Alternative stationary phases provide improved compatibility with basic compounds [28]. Amino-functionalized silica reverses the surface charge, reducing unwanted interactions with basic analytes [29]. C18 reversed-phase materials offer another option, particularly for highly polar amine salts [28].

Ion-exchange chromatography represents a powerful technique for amine purification, particularly for separation of closely related structural analogs [30]. Cation-exchange resins selectively retain protonated amines, allowing separation based on differential binding affinities [30].

Purification MethodAdvantagesLimitationsTypical Recovery
RecrystallizationHigh purity, simpleLimited to crystalline salts70-85%
Normal-phase LCVersatile, scalablePeak tailing issues60-80%
Reversed-phase LCGood for polar compoundsRequires method development65-85%
Ion-exchangeExcellent selectivitySpecialized equipment75-90%

Dates

Modify: 2024-04-15

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